N-(4-acetylphenyl)-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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Overview
Description
N-(4-acetylphenyl)-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, acetylphenyl, and dimethoxyphenyl groups, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps, including the formation of the oxazole ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the acetylphenyl and dimethoxyphenyl groups can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the acetyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-acetylphenyl)-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interactions with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: can be compared with other oxazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C20H20N2O5 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C20H20N2O5/c1-12(23)13-7-9-14(10-8-13)21-20(24)18-11-16(22-27-18)15-5-4-6-17(25-2)19(15)26-3/h4-10,18H,11H2,1-3H3,(H,21,24) |
InChI Key |
SZRWATHLHAIBHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=NO2)C3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
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